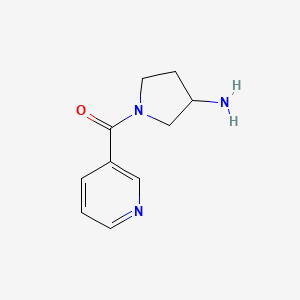

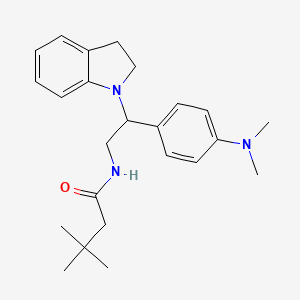

![molecular formula C21H19FN2O2 B2741802 4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid CAS No. 524734-30-3](/img/structure/B2741802.png)

4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid

Übersicht

Beschreibung

This compound is an optimized PDE4 inhibitor, specifically designed for the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It has been developed with a focus on solubility and pharmacokinetics . The compound’s molecular formula is C21H19FN2O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridin ring attached to a fluorophenyl group and a cyclohexanecarboxylic acid group . The compound has a molecular weight of 350.386 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has a molar refractivity of 96.8±0.3 cm3, and a molar volume of 272.9±3.0 cm3 . The compound is predicted to have a water solubility of 0.7044 mg/L at 25°C .Wissenschaftliche Forschungsanwendungen

Although the exact compound was not found, it's worth noting how similar compounds are approached in research:

Environmental Exposure and Biomarkers

Studies on similar compounds, such as plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH), focus on their presence in the environment and potential human exposure. For instance, Silva et al. (2013) discussed the environmental exposure to DINCH in U.S. adults, highlighting the use of urinary concentrations of DINCH metabolites as biomarkers for exposure assessment (Silva et al., 2013).

Metabolism Studies

Research into how these compounds are metabolized within the body is also a key area of study. For example, Koch et al. (2013) investigated the metabolism of DINCH in humans, providing valuable information on the excretion patterns and identification of specific metabolites (Koch et al., 2013).

Detection Techniques

Advanced detection methods for these compounds and their metabolites in biological samples are crucial for understanding exposure levels and potential health impacts. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly used for this purpose, as demonstrated in the studies mentioned above.

Wirkmechanismus

Target of Action

The primary target of 4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid is the Phosphodiesterase 4 (PDE4) family . The PDE4 family, represented by four genes: PDE4A, -B, -C, and -D, are the primary cAMP-specific hydrolase enzymes and are key modulators in the spatial and temporal regulation of intracellular cAMP signaling .

Mode of Action

As a PDE4 inhibitor, this compound interacts with its targets by inhibiting the hydrolysis of cAMP, thereby increasing intracellular cAMP levels . This leads to a cascade of events, including the activation of protein kinase A, which in turn inhibits the release of inflammatory mediators and reduces inflammation .

Biochemical Pathways

The compound affects the cAMP-PKA signaling pathway. By inhibiting PDE4 and increasing cAMP levels, it modulates the activity of protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function. This can result in a variety of downstream effects, including the reduction of inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound are exemplary, enabling a novel dosing regime comprising multiple escalating doses . This allows for the achievement of high plasma drug levels without associated nausea or emesis . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By increasing cAMP levels and inhibiting the release of inflammatory mediators, it can potentially alleviate symptoms of diseases characterized by inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) .

Eigenschaften

IUPAC Name |

4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-17-5-1-3-15(11-17)20-19-16(4-2-10-23-19)12-18(24-20)13-6-8-14(9-7-13)21(25)26/h1-5,10-14H,6-9H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVBOPKUSVZZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid | |

CAS RN |

880466-44-4 | |

| Record name | 4-(8-(3-Fluorophenyl)(1,7)naphthyridin6-yl)-trans-cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880466444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(8-(3-FLUOROPHENYL)(1,7)NAPHTHYRIDIN6-YL)-TRANS-CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6XTZ7R7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

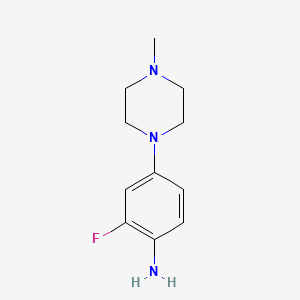

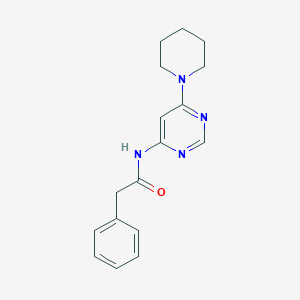

![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)

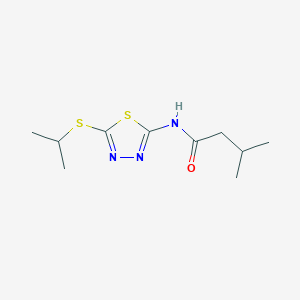

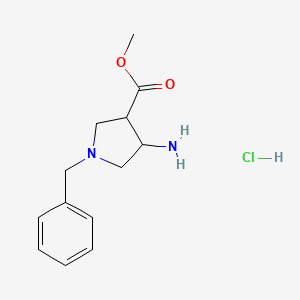

![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)

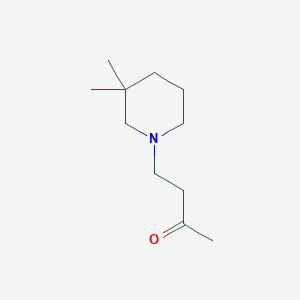

![2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2741730.png)

![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)